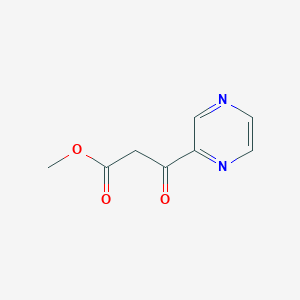

3-oxo-3-(pirazin-2-il)propanoato de metilo

Descripción general

Descripción

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a compound that can be associated with various chemical reactions and syntheses. It is structurally related to a variety of compounds that have been synthesized and studied for their chemical properties and potential applications. For instance, compounds with similar structural motifs have been used in the synthesis of seed germination stimulants, as well as in the creation of molecules with antioxidant activity .

Synthesis Analysis

The synthesis of compounds related to methyl 3-oxo-3-(pyrazin-2-yl)propanoate often involves multi-step reactions that can include Michael-Wittig condensations, Ti-crossed aldol additions, and pseudo-multicomponent reactions . For example, the synthesis of highly functionalized 2-cyclohexenonedicarboxylates was achieved through a novel Michael-Wittig reaction, demonstrating the versatility of these methods in creating complex molecules . Additionally, the stereoselective synthesis of related compounds, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, has been reported, which is crucial for the development of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-oxo-3-(pyrazin-2-yl)propanoate has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . Crystallographic analysis has also been employed to determine the precise arrangement of atoms within the crystal lattice, providing insights into the conformational preferences and potential intermolecular interactions of these molecules .

Chemical Reactions Analysis

Compounds with the pyrazinyl moiety have been involved in a range of chemical reactions. These include Knoevenagel condensations, Michael additions, and regioselective cascade reactions . The reactivity of these compounds can be influenced by the presence of substituents, which can lead to different reaction pathways and products. For example, the introduction of highly basic aliphatic amines into the oxazole ring has been explored, showcasing the chemical versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 3-oxo-3-(pyrazin-2-yl)propanoate are influenced by their molecular structure. For instance, the presence of halogen substituents can affect the compound's reactivity and physical state . The antioxidant activity of these compounds has been evaluated, indicating potential applications in the field of health and medicine . Moreover, the solubility, melting points, and stability of these compounds can vary significantly, which is important for their practical applications and handling .

Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

3-oxo-3-(pirazin-2-il)propanoato de metilo: es un intermedio clave en la síntesis de varios compuestos farmacéuticos. Su estructura, que contiene grupos funcionales cetona y éster, lo convierte en un bloque de construcción versátil para la construcción de moléculas complejas. Es particularmente útil en la síntesis de derivados de pirrolopirazina, que han mostrado una gama de actividades biológicas como propiedades antimicrobianas, antiinflamatorias y antitumorales .

Agentes Antimicrobianos

Se sabe que la parte de pirazina presente en This compound contribuye a la actividad antimicrobiana. Los investigadores han explorado su incorporación en marcos heterocíclicos más grandes que exhiben una acción potente contra diversas cepas bacterianas y fúngicas .

Fármacos Antiinflamatorios

Los compuestos derivados de This compound se han investigado por su potencial antiinflamatorio. La modificación de su estructura permite el desarrollo de nuevos fármacos que pueden inhibir las vías inflamatorias clave en el cuerpo .

Investigación Antiviral

Durante la pandemia de COVID-19, los derivados de This compound se estudiaron por su potencial para inhibir la principal proteasa del SARS-CoV-2, que es crucial para la replicación viral. Esto destaca su papel en el descubrimiento de nuevos agentes antivirales .

Inhibición de Quinasas

Las quinasas son enzimas que desempeñan un papel importante en la transducción de señales y son objetivos para la terapia del cáncer. Los derivados de pirrolopirazina, para los que This compound sirve como precursor, han mostrado una prometedora actividad inhibitoria de quinasas .

Propiedades Antioxidantes

El marco estructural de This compound se puede explotar para crear antioxidantes. Estos compuestos pueden neutralizar los radicales libres y son beneficiosos para prevenir enfermedades relacionadas con el estrés oxidativo .

Síntesis Enantioselectiva

This compound: se puede utilizar en síntesis enantioselectiva, que es crucial para crear fármacos con una quiralidad específica. Este proceso es importante para garantizar la eficacia y la seguridad de los productos farmacéuticos .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound.

Propiedades

IUPAC Name |

methyl 3-oxo-3-pyrazin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIAEBPGRWAKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

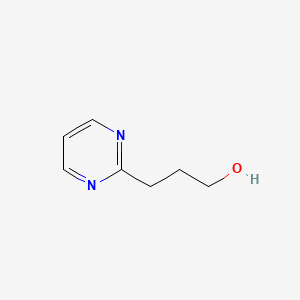

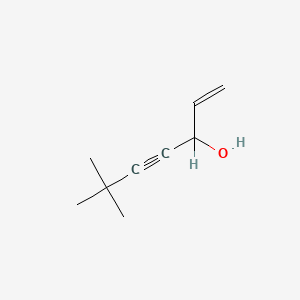

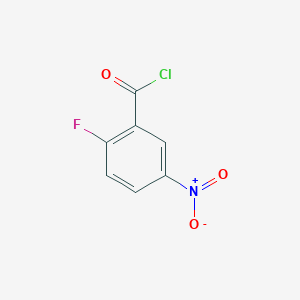

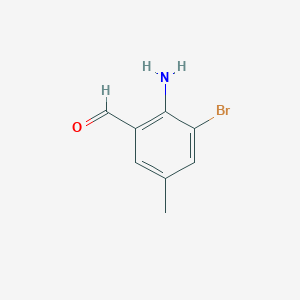

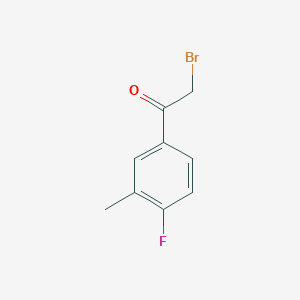

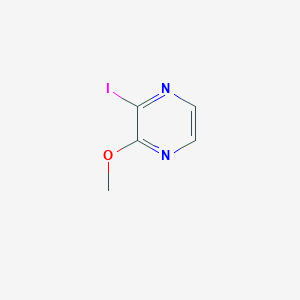

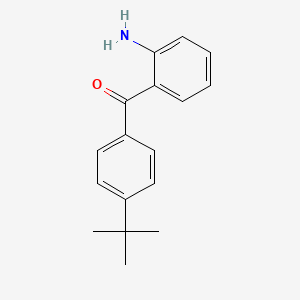

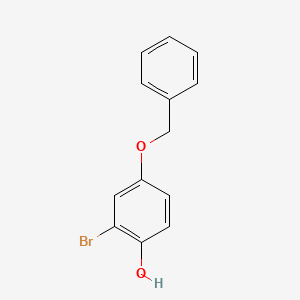

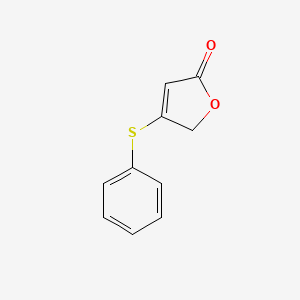

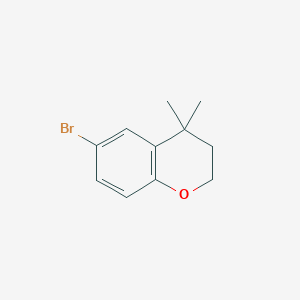

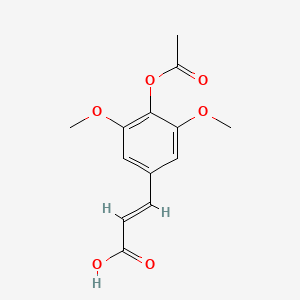

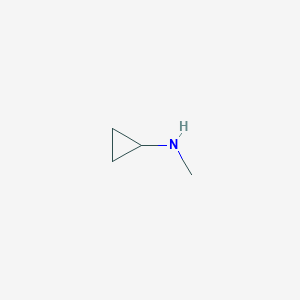

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.